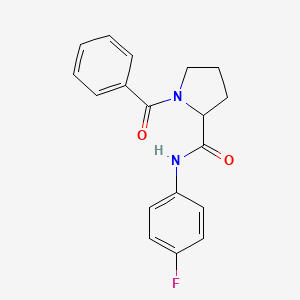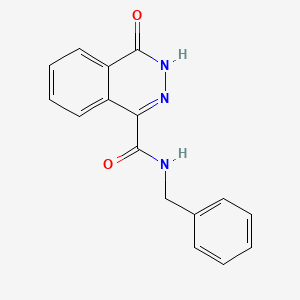
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide, also known as KW-6002, is a selective adenosine A2A receptor antagonist. It was first synthesized in 1996 by Kenji Watanabe at Kyowa Hakko Kogyo Co., Ltd. KW-6002 has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide acts as a selective antagonist of adenosine A2A receptors, which are primarily expressed in the striatum of the brain. Adenosine A2A receptors are involved in the regulation of dopamine release in the brain, and their blockade by N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide leads to an increase in dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in neurological disorders.
Biochemical and Physiological Effects
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in animal models. It increases dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide also reduces the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in Huntington's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide for lab experiments is its selectivity for adenosine A2A receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptors. However, one limitation of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several potential future directions for research on N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another potential direction is the development of more potent and longer-lasting A2A receptor antagonists. Finally, the neuroprotective effects of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in Huntington's disease and Alzheimer's disease warrant further investigation to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide is a selective adenosine A2A receptor antagonist with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the blockade of adenosine A2A receptors, leading to an increase in dopamine release in the brain. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease. While there are some limitations to its use in lab experiments, N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide remains a promising area of research for the treatment of neurological disorders.
合成方法
The synthesis of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide involves the reaction of 5-(2-furyl)-3-isoxazolecarboxylic acid with dicyclohexylcarbodiimide (DCC) and N,N-dimethylhexylamine (DMHA) in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in high yield and purity.
科学研究应用
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has also been found to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease.
属性
IUPAC Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-20(17-14-19(25-21-17)18-12-7-13-24-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOQMQTXTYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)

![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
methanone](/img/structure/B5978039.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)

![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5978068.png)
![{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B5978082.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)
![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)